Sanguilutine pseudobase

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

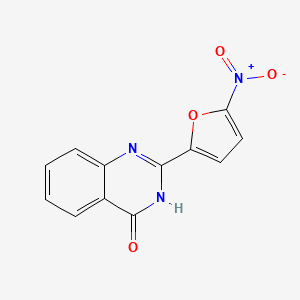

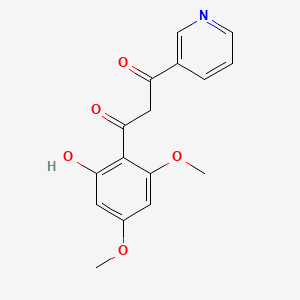

Sanguilutine pseudobase is a quaternary benzo[c]phenanthridine alkaloid, a class of compounds known for their diverse biological activities. These alkaloids are secondary metabolites found in certain plant families, including Papaveraceae, Rutaceae, and Ranunculaceae . This compound is derived from the parent compound sanguilutine, which is known for its potential therapeutic properties, including antitumor, antimicrobial, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sanguilutine pseudobase can be synthesized from its parent compound, sanguilutine, through a series of chemical transformations. One common method involves the regioselective cleavage of the C(6)-N bond in the pentamethoxyprotoberberine precursor, followed by recombination at the original C(6) and C(13) positions . This biomimetic route allows for the efficient synthesis of sanguilutine and its derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of sanguilutine from plant sources, followed by chemical modification to obtain the pseudobase form. The extraction process often utilizes solvents such as methanol or ethanol to isolate the alkaloid from plant material . Subsequent chemical reactions, including hydrolysis and alkylation, are employed to convert sanguilutine into its pseudobase form .

Chemical Reactions Analysis

Types of Reactions: Sanguilutine pseudobase undergoes various chemical reactions, including oxidation, reduction, and substitution. This reversible, pH-dependent equilibrium between the quaternary cation and the alkanolamine form is a key characteristic of this compound .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include hydroxide ions (OH⁻) for the formation of the pseudobase and various oxidizing and reducing agents for other transformations . Reaction conditions often involve specific pH levels and temperatures to facilitate the desired chemical changes .

Major Products Formed: The major products formed from the reactions of this compound include its hydroxy derivatives and other substituted forms, depending on the specific reagents and conditions used . These products retain the core benzo[c]phenanthridine structure, with modifications at various positions on the molecule .

Scientific Research Applications

Sanguilutine pseudobase has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is used as a model compound for studying the reactivity and transformations of benzo[c]phenanthridine alkaloids . In biology and medicine, this compound is investigated for its potential therapeutic effects, including its ability to induce apoptosis in cancer cells and its antimicrobial properties . Additionally, it has applications in the development of environmentally friendly agrochemicals and livestock food supplements .

Mechanism of Action

The mechanism of action of sanguilutine pseudobase involves its interaction with various molecular targets and pathways. One key mechanism is the induction of apoptosis in cancer cells, which is mediated by the compound’s ability to decrease mitochondrial membrane potential and inhibit antiapoptotic proteins such as BCL-XL and myeloid cell leukemia protein 1 (Mcl-1) . This compound also interferes with nerve impulse transmission by inhibiting choline acetyltransferase activity and hindering nicotinergic, muscarinergic, and serotonin-2 receptors .

Comparison with Similar Compounds

Sanguilutine pseudobase is part of a group of quaternary benzo[c]phenanthridine alkaloids, which includes compounds such as sanguinarine, chelerythrine, sanguirubine, and chelirubine . These compounds share a similar core structure but differ in their substituents and specific biological activities . This compound is unique in its specific substitution pattern and its ability to form a pseudobase in alkaline conditions . This property distinguishes it from other related alkaloids and contributes to its distinct biological effects .

Similar Compounds

- Sanguinarine

- Chelerythrine

- Sanguirubine

- Chelirubine

- Macarpine

Properties

CAS No. |

4922-45-6 |

|---|---|

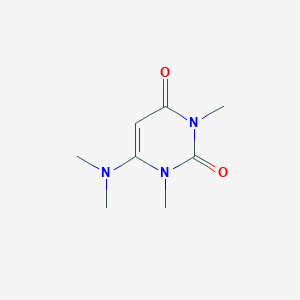

Molecular Formula |

C23H23NO6 |

Molecular Weight |

409.4 g/mol |

IUPAC Name |

2,3,7,8,10-pentamethoxy-5-methylbenzo[c]phenanthridin-6-one |

InChI |

InChI=1S/C23H23NO6/c1-24-21-13(8-7-12-9-15(26-2)16(27-3)10-14(12)21)19-17(28-4)11-18(29-5)22(30-6)20(19)23(24)25/h7-11H,1-6H3 |

InChI Key |

MPXWNNCONPUOGM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC3=CC(=C(C=C32)OC)OC)C4=C(C1=O)C(=C(C=C4OC)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)

![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)